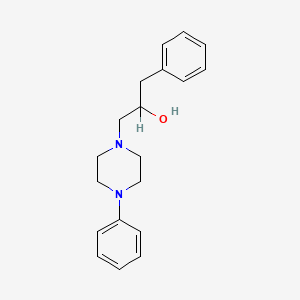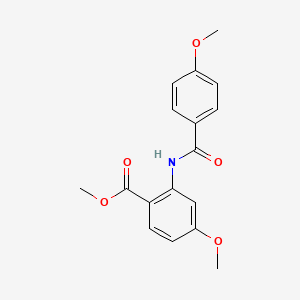![molecular formula C11H6N4S B12800736 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene CAS No. 70661-49-3](/img/structure/B12800736.png)
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-thia-7,11,15,16-tetrazatetracyclo[77002,6010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by cyclization reactions to form the tetracyclic core. Specific reagents and catalysts are used to facilitate these transformations, and the reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound’s unique structure may lead to the development of new pharmaceuticals with specific biological targets.
Industry: Its properties may be exploited in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetracyclo[6.6.2.02,7.09,14]hexadeca-1,3,5,7,9,11,13-heptaene: This compound shares a similar tetracyclic structure but lacks the sulfur and nitrogen atoms present in 5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene.
(E,E)-7,11,15-Trimethyl-3-methylene-hexadeca-1,6,10,14-tetraene: Another structurally related compound, differing in the presence of methyl groups and a methylene bridge.
Uniqueness
The presence of sulfur and nitrogen atoms in this compound imparts unique chemical properties and reactivity, distinguishing it from other similar compounds. These heteroatoms can influence the compound’s electronic structure, stability, and interactions with other molecules.
Propiedades
Número CAS |
70661-49-3 |
|---|---|
Fórmula molecular |
C11H6N4S |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene |
InChI |
InChI=1S/C11H6N4S/c1-3-12-10-8-6-13-11-7(2-5-16-11)9(8)14-15(10)4-1/h1-6H |
Clave InChI |
WORMVWFEAXFRKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C3C=NC4=C(C3=N2)C=CS4)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


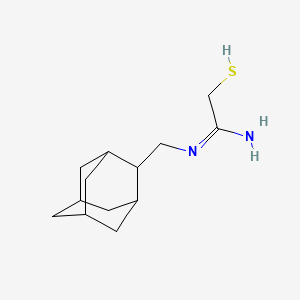

![3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-](/img/structure/B12800673.png)
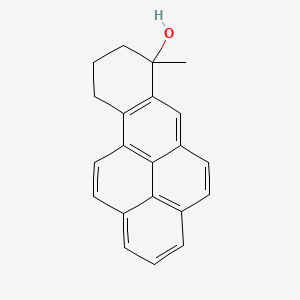

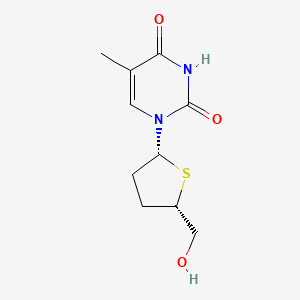
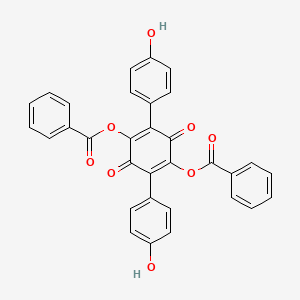

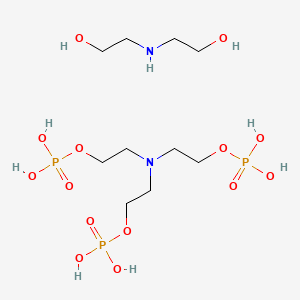
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)

